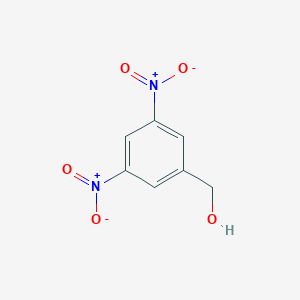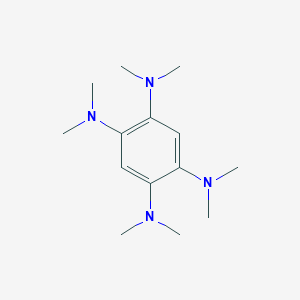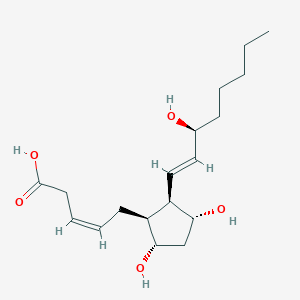
3,5-二硝基苄醇
描述
3,5-Dinitrobenzyl alcohol is a chemical compound with the molecular formula C7H6N2O5 . It appears as a slightly yellow amorphous powder and chunks . It is used in the synthesis of 3,5-bis((bezoxycarbonyl)imino)benzyl alcohol .
Synthesis Analysis
3,5-Dinitrobenzyl alcohol can be synthesized through the reaction with p-toluenesulphonyl chloride, yielding 3,5-dinitrobenzyl p-toluenesulphonate . It has also been used in the synthesis of 3,5-bis((bezoxycarbonyl)imino)benzyl alcohol .Molecular Structure Analysis
The molecular weight of 3,5-Dinitrobenzyl alcohol is 198.13 g/mol . The structure consists of a benzyl group substituted with two nitro groups at the 3 and 5 positions and a hydroxyl group attached to the benzyl carbon .Physical And Chemical Properties Analysis
3,5-Dinitrobenzyl alcohol has a melting point of 89.0 to 93.0 °C . It is soluble in methanol . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 404.2±30.0 °C at 760 mmHg, and a flash point of 183.7±13.0 °C .科学研究应用
Chemical Properties
“3,5-Dinitrobenzyl alcohol” is a chemical compound with the molecular formula C7H6N2O5 . It has a molecular weight of 198.13 g/mol . The compound appears as a pale yellow to dark yellow or pale cream to cream to pale brown powder .
Synthesis of Derivatives
One of the applications of “3,5-Dinitrobenzyl alcohol” is in the synthesis of its derivatives. For instance, it reacts with p-toluenesulphonyl chloride to yield 3,5-dinitrobenzyl p-toluenesulphonate .
Research Use
“3,5-Dinitrobenzyl alcohol” is primarily used for research purposes . It’s often used in laboratories for the synthesis of other compounds and in various chemical reactions.
Synthesis of Imines
Another application of “3,5-Dinitrobenzyl alcohol” is in the synthesis of imines. It was used in the synthesis of 3,5-bis((benzoxycarbonyl)imino)benzyl alcohol .
Commercial Availability
“3,5-Dinitrobenzyl alcohol” is commercially available and can be purchased from various chemical suppliers . It’s typically sold in a powdered form and is available in different quantities.
Safety and Handling
Like many chemical compounds, “3,5-Dinitrobenzyl alcohol” must be handled with care. It’s classified as toxic if swallowed and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
安全和危害
3,5-Dinitrobenzyl alcohol is toxic if swallowed and may cause skin, eye, and respiratory irritation . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and contact with skin, eyes, or clothing . In case of accidental release, personal protective equipment should be worn, and the area should be ventilated .
作用机制
Target of Action
It’s known that the compound is used in the synthesis of other chemicals , suggesting that it may interact with various molecular targets depending on the specific reaction conditions.
Mode of Action
It’s known that it can react with p-toluenesulphonyl chloride to yield 3,5-dinitrobenzyl p-toluenesulphonate . This suggests that the compound can participate in chemical reactions as a reactant, leading to the formation of new compounds.
Result of Action
It’s known that the compound is used in the synthesis of 3,5- bis ((bezoxycarbonyl)imino)benzyl alcohol , suggesting that it can contribute to the formation of new compounds at the molecular level.
属性
IUPAC Name |
(3,5-dinitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHYIQCSMDYRGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221262 | |
| Record name | 3,5-Dinitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitrobenzyl alcohol | |
CAS RN |
71022-43-0 | |
| Record name | 3,5-Dinitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71022-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dinitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071022430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dinitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dinitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DINITROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111Z6Y5YNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3,5-Dinitrobenzyl alcohol used in analytical chemistry?
A1: 3,5-Dinitrobenzyl alcohol plays a crucial role in quantifying pesticide residues in food products. In a study published by E. Lui et al. [], 3,5-Dinitrobenzyl alcohol is not directly analyzed but its structural analog, 3,4-dimethyl-2,6-dinitrobenzenamine, serves as the active ingredient in the herbicide Prowl. The study focuses on developing a sensitive method to detect residues of this herbicide and its metabolite, 4-(1-ethylpropyl)amino-2-methyl-3,5-dinitrobenzyl alcohol, in various crops. The researchers achieved this by employing gas chromatography with a nitrogen-phosphorus detector (GC-NPD) after sample preparation techniques like liquid-liquid partitioning, gel permeation chromatography (GPC), and solid-phase extraction (SPE). This method successfully quantified residues, ensuring food safety and regulatory compliance []. You can find the full research article here: .
Q2: Can you elaborate on the application of 3,5-Dinitrobenzyl alcohol in polymer science?
A2: 3,5-Dinitrobenzyl alcohol is utilized as a quencher molecule in polymer studies involving luminescence. B. Grey et al. [] explored its use as a quencher for a water-soluble ruthenium-based dye incorporated into a poly(N,N dimethylacrylamide) (PDMA) polymer. The researchers synthesized a derivative of 3,5-Dinitrobenzyl alcohol, 3,5-Dinitrobenzylamine, to facilitate its covalent attachment to the polymer. This allowed them to study the quenching efficiency of the molecule towards the ruthenium dye in a controlled environment. The quenching effect was successfully observed through luminescence decay analysis, demonstrating its utility in studying polymer chain dynamics []. You can access the full research paper here: .
Q3: What makes 3,5-Dinitrobenzyl alcohol suitable for its application in polymer functionalization?
A3: The structure of 3,5-Dinitrobenzyl alcohol makes it valuable for modifying carboxyl-terminated polybutadiene, as explored by A. B. Lowe et al. []. The researchers converted the carboxyl groups in the polymer to acid chlorides and subsequently reacted them with various benzyl alcohol derivatives, including 3,5-Dinitrobenzyl alcohol. This derivatization with 3,5-Dinitrobenzyl alcohol, forming the corresponding benzyl ester, allowed for a detailed analysis of the polymer's carboxyl group distribution using gel permeation chromatography (GPC) coupled with UV/RI detection. The strong UV absorbance of the 3,5-Dinitrobenzyl ester derivative at 270 nm provided clear signals for accurate quantification, highlighting the effectiveness of this approach in polymer characterization []. The full research article can be accessed here: .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)








![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)